molecular formula C21H30Br2N2O3 B12771501 1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide CAS No. 87203-85-8

1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide

Cat. No.: B12771501
CAS No.: 87203-85-8
M. Wt: 518.3 g/mol
InChI Key: BUWNWKYQIOZJAX-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide is a complex organic compound that features a benzenediol core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2-benzenediol and other reagents necessary to introduce the piperazine and hydroxyethyl groups. Common synthetic routes could involve:

    Step 1: Formation of the piperazine derivative.

    Step 2: Introduction of the hydroxyethyl group.

    Step 3: Coupling with 1,2-benzenediol.

    Step 4: Formation of the dihydrobromide salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzenediol core can undergo oxidation to form quinones.

    Reduction: Reduction reactions might target the piperazine or hydroxyethyl groups.

    Substitution: Various substitution reactions can modify the functional groups attached to the benzenediol core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its interactions with biological molecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol derivatives: Compounds with similar benzenediol cores but different functional groups.

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different cores.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

87203-85-8

Molecular Formula

C21H30Br2N2O3

Molecular Weight

518.3 g/mol

IUPAC Name

4-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(4-methylphenyl)ethyl]benzene-1,2-diol;dihydrobromide

InChI

InChI=1S/C21H28N2O3.2BrH/c1-16-2-5-18(6-3-16)19(14-17-4-7-20(25)21(26)15-17)23-10-8-22(9-11-23)12-13-24;;/h2-7,15,19,24-26H,8-14H2,1H3;2*1H

InChI Key

BUWNWKYQIOZJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)CCO.Br.Br

Origin of Product

United States

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